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molecular formula C6H6N2OS B132947 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde CAS No. 157459-71-7

2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde

Cat. No. B132947
M. Wt: 154.19 g/mol
InChI Key: JSUDYMLJEPHJCU-UHFFFAOYSA-N
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Patent
US06472383B1

Procedure details

2,3-Dihydro-6-hydroxymethylimidazo[2,1-b]thiazole (1.47 g, 9.4 mmol) was dissolved in acetonitrile (30 ml) by addition of water (minimum volume). Manganese dioxide (4.41 g, 3 wt. equivalents) was added and the mixture stirred at ambient temperatures for 1.5 h. The mixture was filtered through Keiselguhr, the filter pad washed with water and the combined filtrate and washings evaporated to dryness under reduced pressure. The residue was triturated under diethyl ether, the solid collected by filtration and dried in air (1.33 g, 92%); nmax (CH2Cl2) 1685, 1528, 1272, 1260 and 1152 cm−1; dH (90 MHz; CD3OD) 3.84-4.10 (2H, m), 4.20-4.50 (2H, m), 7.97 (1H, s), 9.52 (1H, s).
Name
2,3-Dihydro-6-hydroxymethylimidazo[2,1-b]thiazole
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.41 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[N:4]=[C:5]2[N:9]([CH:10]=1)[CH2:8][CH2:7][S:6]2>C(#N)C.O.[O-2].[O-2].[Mn+4]>[S:6]1[CH2:7][CH2:8][N:9]2[CH:10]=[C:3]([CH:2]=[O:1])[N:4]=[C:5]12 |f:3.4.5|

Inputs

Step One
Name
2,3-Dihydro-6-hydroxymethylimidazo[2,1-b]thiazole
Quantity
1.47 g
Type
reactant
Smiles
OCC=1N=C2SCCN2C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.41 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred at ambient temperatures for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Keiselguhr
WASH
Type
WASH
Details
the filter pad washed with water
CUSTOM
Type
CUSTOM
Details
the combined filtrate and washings evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated under diethyl ether
FILTRATION
Type
FILTRATION
Details
the solid collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in air (1.33 g, 92%)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
S1C=2N(CC1)C=C(N2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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